molecular formula C20H29N5O2 B3808764 [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone

[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone

Cat. No.: B3808764
M. Wt: 371.5 g/mol
InChI Key: NMAPMTMVHYAWRS-UHFFFAOYSA-N
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Description

[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an imidazole ring, a piperidine ring, and a pyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Advanced techniques like continuous flow synthesis could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.

Biology

In biological research, [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone is explored for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it valuable in understanding cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may participate in hydrogen bonding or coordination with metal ions, while the piperidine and pyridine rings could enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone: shares similarities with other compounds containing imidazole, piperidine, and pyridine rings, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-20(2,27-3)14-23-18-7-6-17(11-22-18)19(26)25-9-4-5-16(13-25)12-24-10-8-21-15-24/h6-8,10-11,15-16H,4-5,9,12-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPMTMVHYAWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)C(=O)N2CCCC(C2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone
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[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone
Reactant of Route 3
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[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone
Reactant of Route 4
[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone
Reactant of Route 5
[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone
Reactant of Route 6
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[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-[(2-methoxy-2-methylpropyl)amino]pyridin-3-yl]methanone

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